Methyl 5-O-(tert-butyldiphenylsilyl)-2-deoxy-b-D-ribofuranoside Methyl 5-O-(tert-butyldiphenylsilyl)-2-deoxy-b-D-ribofuranoside
Brand Name: Vulcanchem
CAS No.:
VCID: VC16564276
InChI: InChI=1S/C22H30O4Si/c1-22(2,3)27(17-11-7-5-8-12-17,18-13-9-6-10-14-18)25-16-20-19(23)15-21(24-4)26-20/h5-14,19-21,23H,15-16H2,1-4H3/t19-,20+,21+/m0/s1
SMILES:
Molecular Formula: C22H30O4Si
Molecular Weight: 386.6 g/mol

Methyl 5-O-(tert-butyldiphenylsilyl)-2-deoxy-b-D-ribofuranoside

CAS No.:

Cat. No.: VC16564276

Molecular Formula: C22H30O4Si

Molecular Weight: 386.6 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-O-(tert-butyldiphenylsilyl)-2-deoxy-b-D-ribofuranoside -

Specification

Molecular Formula C22H30O4Si
Molecular Weight 386.6 g/mol
IUPAC Name (2R,3S,5R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-methoxyoxolan-3-ol
Standard InChI InChI=1S/C22H30O4Si/c1-22(2,3)27(17-11-7-5-8-12-17,18-13-9-6-10-14-18)25-16-20-19(23)15-21(24-4)26-20/h5-14,19-21,23H,15-16H2,1-4H3/t19-,20+,21+/m0/s1
Standard InChI Key AEDSCEUXZVLWFU-PWRODBHTSA-N
Isomeric SMILES CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H](C[C@@H](O3)OC)O
Canonical SMILES CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(CC(O3)OC)O

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound’s structure features a β-D-ribofuranose backbone with a methyl group at the anomeric position and a TBDPS-protected hydroxyl group at the 5′-position. The 2-deoxy modification eliminates the hydroxyl group at the 2′-carbon, altering its hydrogen-bonding capacity and conformational flexibility . The IUPAC name, (2R,3S,5R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-methoxyoxolan-3-ol, underscores its stereochemical complexity.

Key Structural Features:

  • TBDPS Protecting Group: The tert-butyldiphenylsilyl moiety provides steric bulk and lipophilicity, shielding the 5′-hydroxyl from undesired reactions while enhancing solubility in nonpolar solvents .

  • 2-Deoxy Configuration: The absence of the 2′-hydroxyl group reduces steric hindrance and alters electronic properties, facilitating selective glycosidic bond formation .

  • β-Anomeric Methyl Group: The β-configuration stabilizes the furanose ring and directs subsequent glycosylation reactions.

Spectroscopic and Physical Properties

The compound’s structural attributes are corroborated by spectroscopic data:

  • NMR: 1^1H NMR reveals distinct signals for the TBDPS group’s aromatic protons (δ 7.2–7.6 ppm), tert-butyl protons (δ 1.0 ppm), and anomeric methyl group (δ 3.3 ppm).

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 386.6 [M+H]+^+.

  • Optical Rotation: The specific rotation ([α]D_D) is characteristic of its β-D configuration, though exact values are context-dependent .

Synthetic Strategies and Optimization

Protection of Ribofuranose Derivatives

The synthesis begins with selectively protecting the 5′-hydroxyl of 2-deoxy-D-ribofuranose using tert-butyldiphenylsilyl chloride (TBDPS-Cl). This step typically employs imidazole as a base in anhydrous dichloromethane or tetrahydrofuran under inert conditions .

Reaction Scheme:

2-Deoxy-D-ribofuranose+TBDPS-ClImidazole, DCM5-O-TBDPS-2-deoxy-D-ribofuranose\text{2-Deoxy-D-ribofuranose} + \text{TBDPS-Cl} \xrightarrow{\text{Imidazole, DCM}} \text{5-O-TBDPS-2-deoxy-D-ribofuranose}

Subsequent methylation of the anomeric hydroxyl with methyl iodide in the presence of silver oxide yields the title compound .

Applications in Nucleoside and Oligonucleotide Synthesis

Glycosyl Donor in Nucleoside Preparation

The compound serves as a glycosyl donor in the synthesis of 2′-deoxynucleosides, critical for antiviral and anticancer agents. For example, it facilitates the coupling of nucleobases (e.g., adenine, thymine) via Vorbrüggen glycosylation :

5-O-TBDPS-2-deoxyribofuranoside+NucleobaseSnCl4Protected nucleoside\text{5-O-TBDPS-2-deoxyribofuranoside} + \text{Nucleobase} \xrightarrow{\text{SnCl}_4} \text{Protected nucleoside}

Oligonucleotide Assembly

In solid-phase oligonucleotide synthesis, the TBDPS group stabilizes the 5′-hydroxyl during phosphoramidite coupling. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) regenerates the hydroxyl for chain elongation .

Stability and Reactivity Profile

Comparative Stability of Silyl Protecting Groups

The TBDPS group offers distinct advantages over trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBS) groups:

Protecting GroupStability to AcidStability to BaseDeprotection Reagent
TBDPSHighModerateTBAF or HF-Pyridine
TBSModerateLowTBAF
TMSLowLowMild Acid or Buffer

Data synthesized from carbohydrate chemistry literature .

Reactivity in Glycosylation

The 2-deoxy configuration enhances the compound’s reactivity as a glycosyl donor by reducing steric and electronic hindrance. Kinetic studies show faster glycosylation rates compared to 2′-hydroxyl-containing analogs .

Comparative Analysis with Analogous Compounds

Methyl 5-O-TBS-2-Deoxy-β-D-Ribofuranoside

The tert-butyldimethylsilyl (TBS) analog, while easier to introduce, is less stable under acidic conditions, limiting its utility in multi-step syntheses .

Methyl 5-O-Trityl-2-Deoxy-β-D-Ribofuranoside

Trityl protection offers superior acid stability but introduces significant steric bulk, complicating subsequent reactions. The TBDPS group balances stability and reactivity .

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